REACTION_CXSMILES
|
[N:1]1[NH:2][C:3](=[O:16])[CH2:4][CH:5]2[CH2:11][CH2:10][CH2:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[C:6]=12>C(#N)C.[Cu](Cl)Cl>[N:1]1[NH:2][C:3](=[O:16])[CH:4]=[C:5]2[CH2:11][CH2:10][CH2:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[C:6]=12
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
N=1NC(CC2C1C1=C(CCC2)C=CC=C1)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
ice water
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
WASH
|
Details
|
was washed with 10% HCl solution twice (about 20 mL×2) and cold water twice (about 20 mL×2)
|
Type
|
CUSTOM
|
Details
|
After freeze-drying
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NC(C=C2C1C1=C(CCC2)C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |